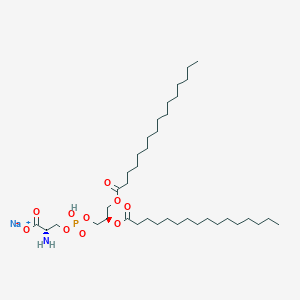
1-Methyl-4-(pentafluorophenyl)-2-(diphenylphosphino)-1,4-benzenedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester is a complex organic compound with the empirical formula C27H16F5O4P and a molecular weight of 530.38 g/mol . This compound is known for its application in click chemistry, particularly in the Staudinger ligation, which is a high-yield, chemoselective, and mild synthetic method .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester typically involves the reaction of diphenylphosphine with terephthalic acid derivatives. The reaction conditions often include the use of activated pentafluorophenyl esters to facilitate the formation of the desired product . The reaction is carried out under controlled temperatures, typically around 109-111°C, and requires careful handling due to the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it is likely synthesized in specialized laboratories under stringent conditions to ensure purity and yield. The process involves multiple steps, including the preparation of intermediates and the final coupling reaction to form the ester .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluorophenyl group.
Oxidation and Reduction: The phosphine group can be oxidized to form phosphine oxides, and reduction reactions can revert it to the original phosphine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, which react under mild conditions to form substituted products.
Oxidation: Oxidizing agents like hydrogen peroxide or oxygen can be used to oxidize the phosphine group.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce phosphine oxides back to phosphines.
Major Products
The major products formed from these reactions include substituted derivatives of the original compound and phosphine oxides .
Scientific Research Applications
2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester is used extensively in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: Used as a reagent in click chemistry for the conjugation of amine and azide-containing compounds.
Biology: Employed in bioconjugation techniques to label biomolecules within cellular environments.
Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester involves the formation of covalent bonds through the Staudinger ligation. The amine functionalized molecule first reacts with the phosphine through the activated pentafluorophenyl ester. The azide-molecule is then reacted with the newly labeled phosphine to form the iminophosphorane, and the aza-ylide is subsequently captured by the methyl ester to yield the covalent conjugated product .
Comparison with Similar Compounds
Similar Compounds
- 2-(Diphenylphosphino)benzoic acid
- 2-(Diphenylphosphino)benzaldehyde
- 2-(Diphenylphosphino)benzenesulfonic acid
Uniqueness
2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester is unique due to its specific structure that combines a phosphine group with a terephthalic acid derivative and a pentafluorophenyl ester. This combination allows for highly selective and efficient chemical reactions, making it a valuable reagent in various fields of research and industry .
Properties
Molecular Formula |
C27H16F5O4P |
|---|---|
Molecular Weight |
530.4 g/mol |
IUPAC Name |
1-O-methyl 4-O-(2,3,4,5,6-pentafluorophenyl) 2-diphenylphosphanylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C27H16F5O4P/c1-35-27(34)18-13-12-15(26(33)36-25-23(31)21(29)20(28)22(30)24(25)32)14-19(18)37(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3 |
InChI Key |
OURNVXDJALDDIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxodecanoyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B12063403.png)

![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12063414.png)









![2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12063479.png)

